molecular formula C11H13N B3058393 (4-Methylbenzyl)2-propyn-1-ylamine CAS No. 892594-94-4

(4-Methylbenzyl)2-propyn-1-ylamine

Cat. No.: B3058393
CAS No.: 892594-94-4
M. Wt: 159.23 g/mol
InChI Key: HXBIXZMNCWBMHH-UHFFFAOYSA-N
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Description

(4-Methylbenzyl)2-propyn-1-ylamine is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol. This compound is characterized by the presence of a 4-methylbenzyl group attached to a propynylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-Methylbenzyl)2-propyn-1-ylamine typically involves multi-step organic reactions. One common method includes the alkylation of a primary amine with a suitable alkyl halide under basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

(4-Methylbenzyl)2-propyn-1-ylamine undergoes several types of chemical reactions, including:

    Alkylation and Acylation: Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide.

    Hofmann Elimination: This reaction converts an amine into an alkene by methylation with iodomethane followed by elimination with a base like silver oxide.

Scientific Research Applications

(4-Methylbenzyl)2-propyn-1-ylamine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology and Medicine: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)2-propyn-1-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may undergo alkylation and acylation reactions, which can modify its chemical structure and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(4-Methylbenzyl)2-propyn-1-ylamine can be compared with other similar compounds, such as:

    (4-Methoxybenzyl)2-propyn-1-ylamine: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.

    (4-Methylbenzyl)2-butyn-1-ylamine: This compound has a butynyl group instead of a propynyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h1,4-7,12H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBIXZMNCWBMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406050
Record name N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892594-94-4
Record name N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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